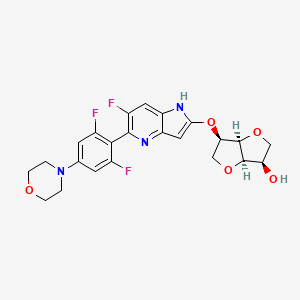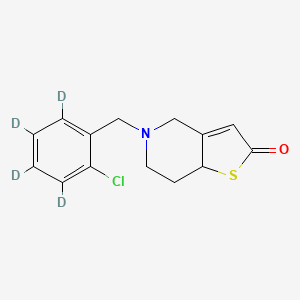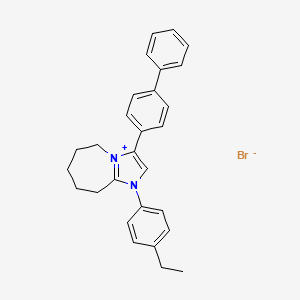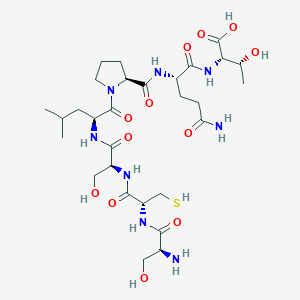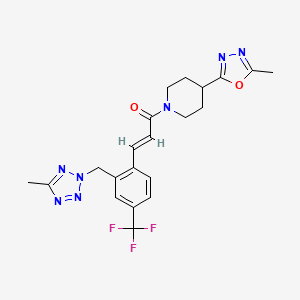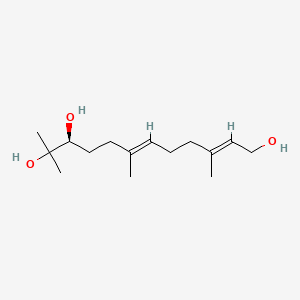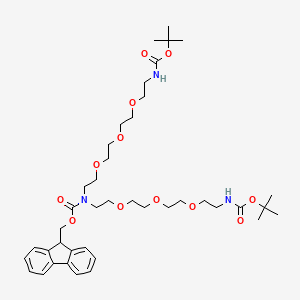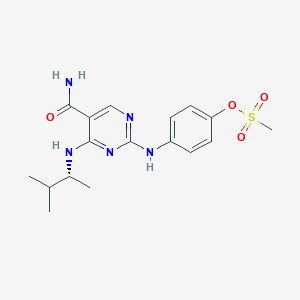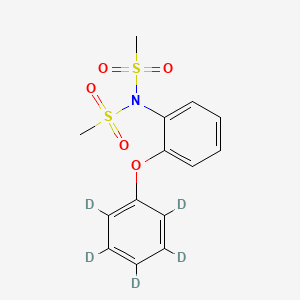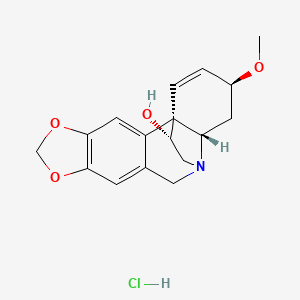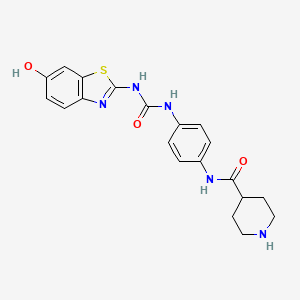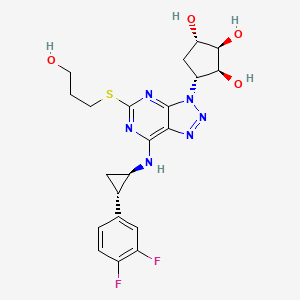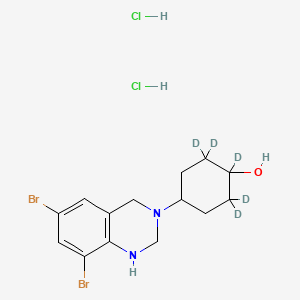
Ambroxol Cyclic Impurity-d5 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambroxol Cyclic Impurity-d5 (dihydrochloride) is a deuterated form of Ambroxol Cyclic Impurity, which is a metabolite and impurity of the bronchosecretolytic drug, Ambroxol. This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling. The molecular formula of Ambroxol Cyclic Impurity-d5 (dihydrochloride) is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
Méthodes De Préparation
The synthesis of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Ambroxol Cyclic Impurity. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Cyclization: Formation of the cyclic structure through intramolecular reactions.
Halogenation: Introduction of bromine atoms into the cyclic structure.
Hydrochloride Formation: Conversion of the compound into its dihydrochloride salt form.
The reaction conditions for each step may vary, but they generally involve the use of deuterated reagents, catalysts, and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ambroxol Cyclic Impurity-d5 (dihydrochloride) has several scientific research applications, including:
Proteomics: Used as a biochemical tool in proteomics research to study protein structures and functions.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to trace metabolic pathways and study reaction mechanisms.
Chemical Identification: Utilized as a chemical reference for qualitative and quantitative analysis in various research fields.
Environmental Studies: Applied in environmental research to study the behavior and fate of deuterated compounds in different environments.
Mécanisme D'action
The mechanism of action of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves its interaction with molecular targets and pathways similar to those of Ambroxol. The compound may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .
Comparaison Avec Des Composés Similaires
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can be compared with other similar compounds, such as:
Ambroxol Cyclic Impurity: The non-deuterated form of the compound, which lacks the deuterium atoms.
Ambroxol: The parent compound, which is a bronchosecretolytic drug used to treat respiratory conditions.
Other Deuterated Compounds: Similar deuterated compounds used in stable isotope labeling and research applications.
The uniqueness of Ambroxol Cyclic Impurity-d5 (dihydrochloride) lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability .
Propriétés
Formule moléculaire |
C14H20Br2Cl2N2O |
|---|---|
Poids moléculaire |
468.1 g/mol |
Nom IUPAC |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C14H18Br2N2O.2ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;;/h5-6,11-12,17,19H,1-4,7-8H2;2*1H/i3D2,4D2,12D;; |
Clé InChI |
CLCZRFDYWIGODR-HYKZTMDQSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H].Cl.Cl |
SMILES canonique |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


